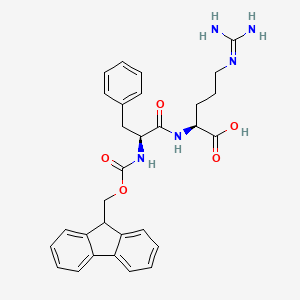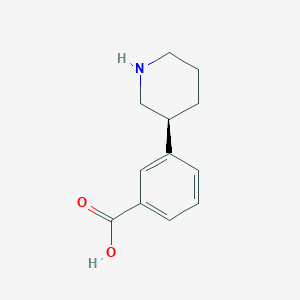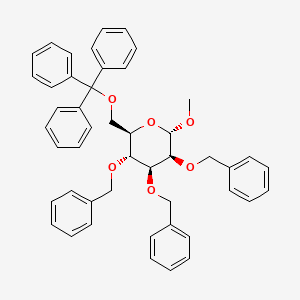
4-(Chloromethyl)-2-methylthiophene
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It also includes its appearance (color, state of matter), odor, and taste .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts), and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the shape of the molecule .Chemical Reactions Analysis
This involves understanding the reactions the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves understanding the properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of reactions the compound undergoes .Applications De Recherche Scientifique
Synthesis of Pharmaceuticals and Agrochemicals
- Intermediate for Synthesis : 2-Chloro-5-methylthiophene, a related compound, is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. A low-cost preparation route for this compound has been reported, emphasizing its significance in industrial applications (Zhang-Qi Yang, 2010).
Advanced Material Applications
- Conductive Polymers : The synthesis of conjugated conductive polymers using derivatives of 4-methylthiophene, such as polythiophenes, has been explored for applications in electronics and materials science. These polymers exhibit unique electrochemical and optical properties (S. Chen & Chang-Chih Tsai, 1993).
- Ionochromic and Thermochromic Effects : A study on regioregular polythiophene derivatives revealed interesting thermochromic and ionochromic effects, which are promising for the development of novel sensors based on these materials (I. Lévesque & M. Leclerc, 1996).
- Polythiophenes with Azobenzene Units : Research on copolymers of thiophenes containing azobenzene moieties focuses on their thermal, optical, and electrochemical properties. These properties are pivotal for various applications including in smart materials and sensors (F. Tapia et al., 2010).
Electrochemical Properties
- Electrochemical Synthesis : Studies have been conducted on the electrochemical polymerization of 3-methylthiophenes, a closely related compound, for applications in energy storage and conducting materials (Catia Arbizzani et al., 1992).
- Potentiometric Response : Polythiophenes, including derivatives of 4-methylthiophene, have been investigated for their potentiometric response in aqueous solutions, highlighting their potential use in ion-selective electrodes and sensors (J. Bobacka et al., 1993).
Other Applications
- Antimicrobial Activity : Some derivatives of 3-methylthiophene, which is structurally similar to 4-(Chloromethyl)-2-methylthiophene, have been synthesized and applied to polyester fabrics, demonstrating antibacterial efficacy (H. E. Gafer & E. Abdel‐Latif, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGRYNBOCVOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylthiophene | |
CAS RN |
1082602-29-6 | |
| Record name | 4-(chloromethyl)-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)


![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)





![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)
![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
